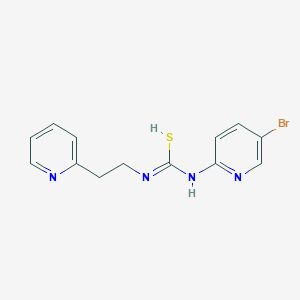
N-(5-bromopyridin-2-yl)-N'-(2-pyridin-2-ylethyl)carbamimidothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bifonazole . Bifonazole is an imidazole antifungal drug used primarily in the form of ointments. It was patented in 1974 and approved for medical use in 1983 . Bifonazole is known for its effectiveness in treating fungal infections by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bifonazole involves several key steps:
Friedel-Crafts Acylation: Biphenyl reacts with benzoyl chloride to form 4-phenylbenzophenone.
Reduction: The 4-phenylbenzophenone is reduced using sodium borohydride to produce the corresponding alcohol.
Halogenation: The alcohol is then halogenated using thionyl chloride.
Amination: Finally, the halogenated compound reacts with imidazole to form Bifonazole.
Industrial Production Methods
Industrial production of Bifonazole follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
Bifonazole undergoes several types of chemical reactions, including:
Oxidation: Bifonazole can be oxidized under specific conditions, although this is not a common reaction for its primary use.
Reduction: The reduction of intermediates is a crucial step in its synthesis.
Substitution: Halogenation and subsequent substitution with imidazole are key steps in its synthesis.
Common Reagents and Conditions
Friedel-Crafts Acylation: Benzoyl chloride and aluminum chloride.
Reduction: Sodium borohydride.
Halogenation: Thionyl chloride.
Amination: Imidazole.
Major Products Formed
The major product formed from these reactions is Bifonazole itself, with intermediates such as 4-phenylbenzophenone and its reduced alcohol form.
科学的研究の応用
Bifonazole has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying imidazole-based antifungal agents.
Biology: Investigated for its effects on fungal cell membranes and its potential to inhibit other biological pathways.
Medicine: Widely used in the treatment of fungal infections, including athlete’s foot, ringworm, and jock itch.
Industry: Employed in the formulation of antifungal creams and ointments.
作用機序
Bifonazole exerts its antifungal effects by inhibiting the biosynthesis of ergosterol at two points:
Transformation of 24-methylendihydrolanosterol to desmethylsterol: .
Inhibition of HMG-CoA: . This dual mode of action enables Bifonazole to have fungicidal properties against dermatophytes, distinguishing it from other antifungal drugs.
類似化合物との比較
Similar Compounds
Clotrimazole: Another imidazole antifungal, but with a different mechanism of action.
Miconazole: Similar in structure but used for different types of fungal infections.
Ketoconazole: A broader spectrum antifungal with additional systemic uses.
Uniqueness
Bifonazole’s dual inhibition of ergosterol biosynthesis makes it unique among antifungal agents. Its ability to act at two different points in the biosynthesis pathway provides a more comprehensive antifungal effect .
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)-N'-(2-pyridin-2-ylethyl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4S/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11/h1-5,7,9H,6,8H2,(H2,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCFDYZWQYGULA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN=C(NC2=NC=C(C=C2)Br)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CCN=C(NC2=NC=C(C=C2)Br)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
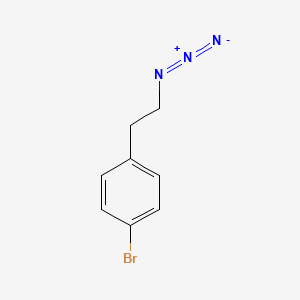
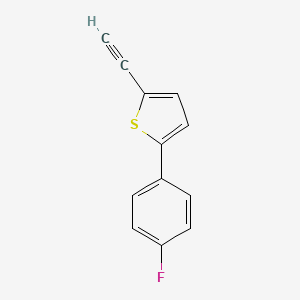
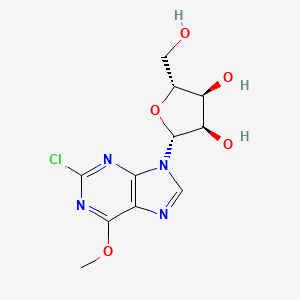
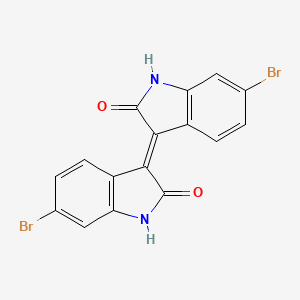
![1-[(1-fluorocyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8050741.png)
![1-[(1-fluoro-4-methylcyclohexyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8050743.png)
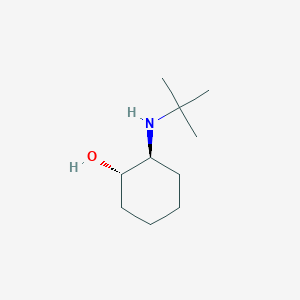
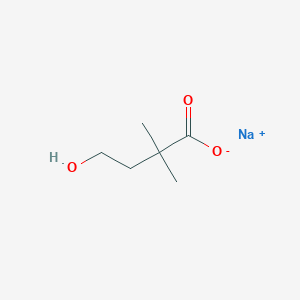
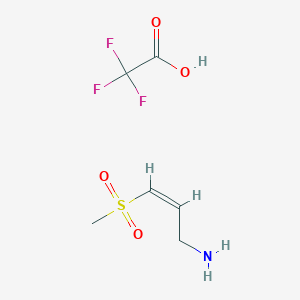
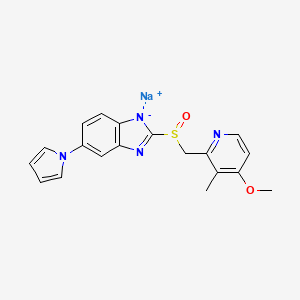
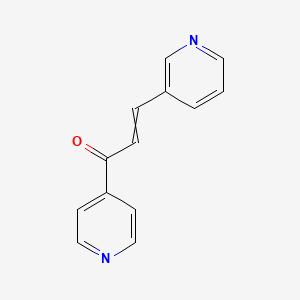
![benzyl N-{2-methyl-1-[(1-oxo-3-phenylpropan-2-yl)carbamoyl]propyl}carbamate](/img/structure/B8050788.png)
![[6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B8050790.png)
![3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B8050793.png)
